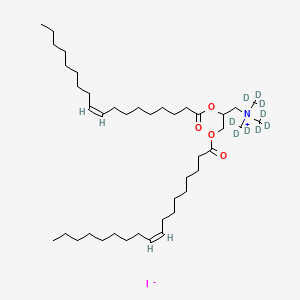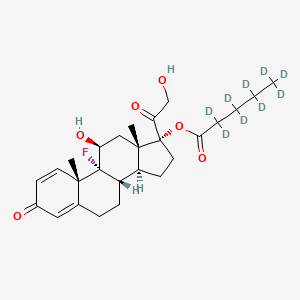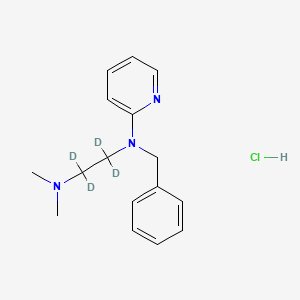
Tripelennamine-d4 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripelennamine-d4 hydrochloride is a deuterated form of tripelennamine hydrochloride, which is a first-generation antihistamine. It is primarily used to treat allergic reactions, such as hay fever, urticaria, and rhinitis. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of tripelennamine due to its stability and distinguishable mass spectrometric properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tripelennamine-d4 hydrochloride involves the deuteration of tripelennamine. The process typically starts with the preparation of tripelennamine, which is synthesized through the reaction of N,N-dimethyl-1,2-ethanediamine with benzyl chloride, followed by the reaction with 2-chloropyridine. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete exchange of hydrogen atoms with deuterium atoms. The final product is purified using chromatographic techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Tripelennamine-d4 hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used
Major Products
Oxidation: N-oxides of tripelennamine-d4.
Reduction: Secondary amines.
Substitution: Various substituted derivatives of tripelennamine-d4
Aplicaciones Científicas De Investigación
Tripelennamine-d4 hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of tripelennamine.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of tripelennamine in biological samples.
Biomedical Research: Investigates the effects of tripelennamine on various biological systems and its potential therapeutic applications .
Mecanismo De Acción
Tripelennamine-d4 hydrochloride exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as sneezing, itching, and runny nose. The deuterated form allows for more precise tracking and analysis in pharmacokinetic and metabolic studies .
Comparación Con Compuestos Similares
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar uses but different chemical structure.
Chlorpheniramine: Also a first-generation antihistamine with similar therapeutic applications.
Brompheniramine: Similar to chlorpheniramine but with a bromine atom in its structure
Uniqueness
Tripelennamine-d4 hydrochloride is unique due to its deuterated form, which provides enhanced stability and distinguishable mass spectrometric properties. This makes it particularly valuable in pharmacokinetic and metabolic studies, allowing for more accurate and detailed analysis compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C16H22ClN3 |
|---|---|
Peso molecular |
295.84 g/mol |
Nombre IUPAC |
N-benzyl-1,1,2,2-tetradeuterio-N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C16H21N3.ClH/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H/i12D2,13D2; |
Clave InChI |
FSSICIQKZGUEAE-QJUQVXHISA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])N(CC1=CC=CC=C1)C2=CC=CC=N2)N(C)C.Cl |
SMILES canónico |
CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



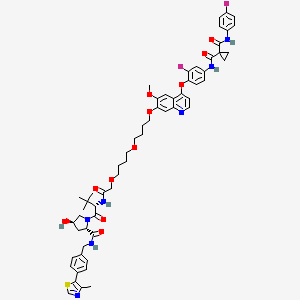
![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)
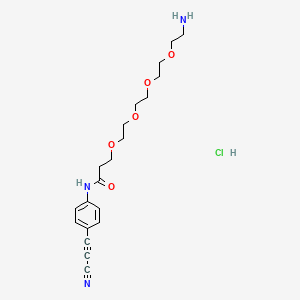
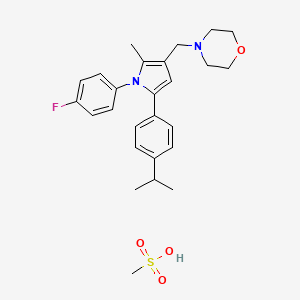
![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
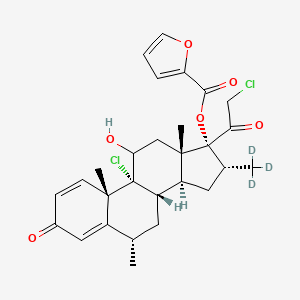

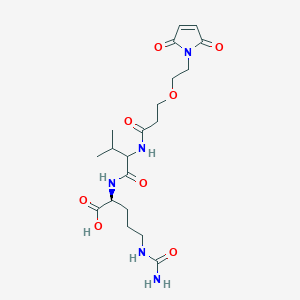

![(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12423405.png)
